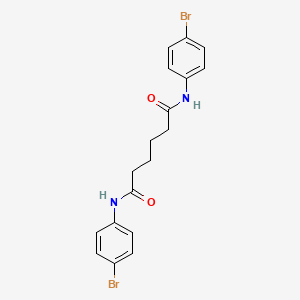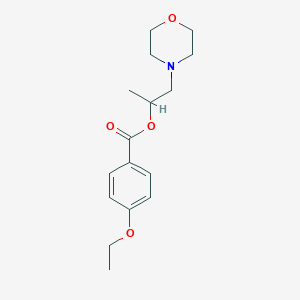![molecular formula C15H15ClN2OS B10811135 4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- CAS No. 15788-48-4](/img/structure/B10811135.png)
4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- is a heterocyclic compound featuring a thiazolone core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiazolone ring substituted with a chlorophenyl methylene group and a piperidinyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- typically involves the condensation of 4-chlorobenzaldehyde with 2-(1-piperidinyl)-4-thiazolidinone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiazolone derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The thiazolone ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, which may target the carbonyl group or the double bond in the methylene group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The piperidinyl group enhances its binding affinity and specificity, while the chlorophenyl group contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(1-piperidinyl)-
- 4(5H)-Thiazolone, 5-[(4-bromophenyl)methylene]-2-(1-piperidinyl)-
- 4(5H)-Thiazolone, 5-[(4-fluorophenyl)methylene]-2-(1-piperidinyl)-
Comparison: Compared to its analogs, 4(5H)-Thiazolone, 5-[(4-chlorophenyl)methylene]-2-(1-piperidinyl)- is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorophenyl group enhances its potential interactions with biological targets, making it a more potent candidate for medicinal applications. Additionally, the piperidinyl group provides a flexible scaffold for further chemical modifications, allowing for the development of derivatives with improved properties.
Eigenschaften
CAS-Nummer |
15788-48-4 |
|---|---|
Molekularformel |
C15H15ClN2OS |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-6-4-11(5-7-12)10-13-14(19)17-15(20-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
JREKHXBULNREND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-fluorophenyl)[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10811073.png)

![5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone](/img/structure/B10811077.png)
![N-propyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10811082.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B10811100.png)

![(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811128.png)
![2-(1,3-Benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B10811139.png)
![2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide](/img/structure/B10811144.png)

![6-Amino-4-(4-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10811152.png)
